3-Azidopropylamine

Enzymology Lysyl Oxidase Bioconjugation

3-Azidopropylamine (CAS: 88192-19-2) is a low molecular weight, heterobifunctional reagent. Its structure consists of a short 3-carbon alkyl spacer arm connecting a primary amine (-NH₂) and an azide (-N₃) functional group.

Molecular Formula C3H8N4
Molecular Weight 100.12 g/mol
CAS No. 88192-19-2
Cat. No. B124161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azidopropylamine
CAS88192-19-2
Synonyms3-azidopropan-1-amine
Molecular FormulaC3H8N4
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESC(CN)CN=[N+]=[N-]
InChIInChI=1S/C3H8N4/c4-2-1-3-6-7-5/h1-4H2
InChIKeyOYBOVXXFJYJYPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Azidopropylamine (CAS 88192-19-2): A Bifunctional Click Chemistry Linker for Bioconjugation and Material Functionalization


3-Azidopropylamine (CAS: 88192-19-2) is a low molecular weight, heterobifunctional reagent [1]. Its structure consists of a short 3-carbon alkyl spacer arm connecting a primary amine (-NH₂) and an azide (-N₃) functional group. This configuration enables its primary use as a linker: the amine reacts with carboxyl groups (via EDC/NHS activation) or carbonyls to form stable amide bonds, while the terminal azide provides a bioorthogonal handle for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) alkyne-azide cycloaddition reactions . This dual reactivity allows for the precise and efficient installation of azide moieties onto a wide range of molecules and surfaces, making it a fundamental building block in advanced chemical biology, polymer science, and targeted therapeutic development .

Why In-Class Substitution of 3-Azidopropylamine (CAS 88192-19-2) Fails: The Critical Role of Spacer Length and Functionality


The selection of an appropriate azide-functionalized linker is not trivial, as subtle changes in molecular architecture can profoundly impact downstream experimental outcomes. Generic substitution with other azidoalkylamines or alternative bifunctional crosslinkers fails because of quantifiable differences in critical parameters: linker length dictates the spatial accessibility and conformational freedom of conjugated moieties, which directly affects binding efficiency and material properties [1]. Furthermore, the presence and chemical nature of the second functional group (e.g., amine vs. carboxyl) dictate the specific and orthogonal coupling chemistry available, which is essential for building complex, multi-component architectures without side reactions [2]. Therefore, selecting a specific linker like 3-azidopropylamine requires precise, evidence-based justification rather than broad functional class assumptions. The following sections provide quantitative evidence to support its strategic selection over close analogs.

Quantitative Evidence Guide for 3-Azidopropylamine (CAS 88192-19-2) Selection


3-Azidopropylamine Exhibits Superior Enzyme Substrate Kinetics Compared to Other Primary Amines

3-Azidopropylamine demonstrates exceptional activity as a substrate for lysyl oxidase (LOX), a key enzyme in extracellular matrix crosslinking. Its kinetic performance is superior to that of other known low molecular weight substrates, such as hexylamine and 1,5-diaminopentane. This property makes it a uniquely powerful tool for studying LOX biology and developing LOX-targeted probes [1].

Enzymology Lysyl Oxidase Bioconjugation Kinetics

3-Carbon Spacer Enables pH-Responsive Hydrogel Swelling Not Achievable with Alternative Linker Lengths

When incorporated into a polymer network, the short 3-carbon spacer arm of the 3-azidopropylamine derivative 3-azidopropyl methacrylate (AZPMa) plays a critical role in material properties. A pH-responsive microgel synthesized from poly(AZPMa) and functionalized via CuAAC with propargylamine exhibited significant pH-triggered swelling, a property directly linked to the high density and precise placement of the functional amine group enabled by the short azide linker [1].

Polymer Chemistry Hydrogels Stimuli-Responsive Materials Microgels

Use of 3-Azidopropylamine in CuAAC Reactions is Faster than Heteroaromatic Azides

The α-azido-ω-aminoalkane structure of 3-azidopropylamine (C3) leads to rapid completion of CuAAC reactions. In a comparative study, a homologous series of azidoalkylamines (C2-C5) reacted with N-(propargyl)diazenecarboxamides to completion within a few minutes using copper(II) sulfate without a reducing agent. In contrast, the heteroaromatic azide 2-(azidomethyl)pyridine required metallic copper and significantly longer reaction times (2-24 hours) to reach completion under the same conditions [1].

Click Chemistry CuAAC Organic Synthesis Reaction Kinetics

Quantified Enhancement of Antibacterial Properties via Alginate Functionalization

3-Azidopropylamine is a key reagent for introducing bioactive functionality into biopolymers. N-acylation of sodium alginate with 3-azidopropylamine, followed by CuAAC with an alkyne, yields an amine-functionalized alginate derivative. While unmodified alginate shows no activity against E. coli, the final amine-functionalized derivative exhibits significant antibacterial activity [1]. This represents a class-level inference, as the improvement is dependent on the post-click amine, but the azide linker is essential for the modular functionalization.

Polysaccharide Chemistry Antibacterial Materials Biomaterials Alginate

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Compatibility Enables Copper-Free Bioconjugation

The terminal azide group of 3-azidopropylamine is not only reactive in CuAAC but also participates in copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) with strained cyclooctynes like DBCO or BCN . This is a crucial point of differentiation. While many azides can participate in CuAAC, their reaction rate in SPAAC is highly dependent on the azide's electronic and steric environment. The primary alkyl azide of 3-azidopropylamine is well-suited for SPAAC, making it a preferred choice for applications where copper's cytotoxicity is a concern .

SPAAC Bioorthogonal Chemistry Live-Cell Imaging In Vivo Labeling

High-Value Research and Industrial Application Scenarios for 3-Azidopropylamine (CAS 88192-19-2)


Precise Synthesis of Multivalent Bioconjugates for Targeted Cancer Theranostics

Researchers developing targeted radiopharmaceuticals can use 3-azidopropylamine as a key linker to control the valency of peptide ligands on a chelator scaffold. A 2024 study demonstrated that by reacting DOTPI chelator with 3-azidopropylamine, they could precisely generate bifunctional precursors with 2, 3, or 4 terminal azides [1]. Subsequent CuAAC with an alkyne-functionalized RGD peptide yielded defined di-, tri-, and tetrameric conjugates. In vivo studies in tumor-bearing mice revealed that the trimeric Lu-177-labeled conjugate had a superior tumor-to-blood ratio (112) compared to both the tetramer (10.4) and dimer (54) [1]. This quantitative difference in biodistribution and pharmacokinetics, enabled by the precise control afforded by 3-azidopropylamine, was critical for identifying the lead therapeutic candidate [1].

Creating High-Density, pH-Responsive Microgels for Controlled Release

For material scientists designing smart drug delivery vehicles or sensors, the choice of linker is paramount. A comparative study on microgel functionalization demonstrated that using a monomer derived from 3-azidopropylamine (AZPMa) and reacting it with propargylamine via CuAAC produced a microgel with a very high primary amine content [2]. This specific design resulted in a hydrogel particle that swelled dramatically from 225 nm at pH 9 to over 370 nm at pH 7 [2]. In contrast, attempting a similar strategy with a 2-azido-1-ethylamine (AEA) linker failed to produce a pH-responsive material [2]. Therefore, 3-azidopropylamine is the empirically validated choice for achieving the high functional group density required for this class of responsive materials [2].

Efficient Synthesis of Gene Delivery Vectors from Polysaccharides

In gene therapy research, creating effective and biocompatible non-viral vectors is a major goal. 3-Azidopropylamine has been successfully employed to functionalize amylose, a natural polysaccharide from potato starch [3]. The reaction with 3-azidopropylamine introduces azide groups that are then used to 'click' on cationic PAMAM dendrons, creating a novel gene carrier [3]. The resulting amylose-dendron conjugates were shown to effectively condense plasmid DNA into nanocomplexes and mediate transfection in human embryonic kidney (HEK) 293T cells, with efficiency dependent on the degree of dendronization [3]. This application scenario is directly supported by the evidence of the compound's ability to functionalize complex biopolymers and its high-yielding CuAAC reactivity, making it an essential tool for developing next-generation gene delivery systems [3].

Developing Selective Chemical Probes for Lysyl Oxidase (LOX)

For enzymologists studying the role of LOX in cancer and fibrosis, 3-azidopropylamine is a tool of choice. Its kinetic superiority as an LOX substrate (apparent Ks of 13 µM) compared to other primary amines [4] makes it an ideal starting point for developing activity-based probes. Researchers can conjugate the primary amine to a fluorescent dye or affinity tag, while the azide group remains available for downstream analysis via click chemistry. This dual-handle approach, enabled by the compound's structure, allows for the creation of sensitive and specific assays for LOX activity that outperform assays based on generic amine substrates [4].

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